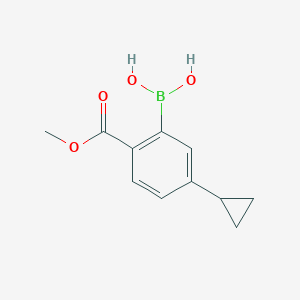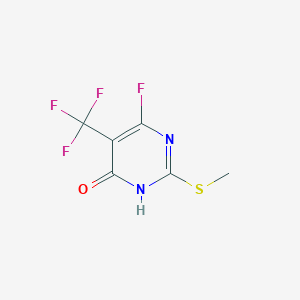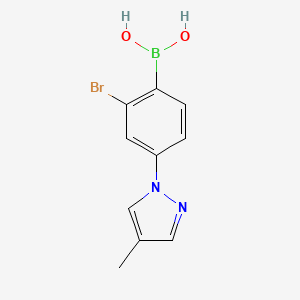![molecular formula C27H48BrNO2 B14077553 N-[2-(Benzoyloxy)ethyl]-N,N-dimethylhexadecan-1-aminium bromide CAS No. 102719-67-5](/img/structure/B14077553.png)
N-[2-(Benzoyloxy)ethyl]-N,N-dimethylhexadecan-1-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Benzoyloxy)ethyl]-N,N-dimethylhexadecan-1-aminium bromide is a chemical compound known for its unique structure and properties. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom. This compound is often used in various scientific research applications due to its ability to interact with biological membranes and other molecular targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Benzoyloxy)ethyl]-N,N-dimethylhexadecan-1-aminium bromide typically involves a multi-step process. One common method includes the reaction of hexadecan-1-amine with benzoyl chloride to form an intermediate benzoylated amine. This intermediate is then reacted with 2-bromoethyl dimethylamine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(Benzoyloxy)ethyl]-N,N-dimethylhexadecan-1-aminium bromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or other halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
N-[2-(Benzoyloxy)ethyl]-N,N-dimethylhexadecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its interactions with biological membranes and its potential as a drug delivery agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers
Mécanisme D'action
The mechanism of action of N-[2-(Benzoyloxy)ethyl]-N,N-dimethylhexadecan-1-aminium bromide involves its interaction with molecular targets such as cell membranes. The positively charged nitrogen atom allows it to bind to negatively charged sites on biological membranes, disrupting their structure and function. This interaction can lead to various biological effects, including antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(Benzoyloxy)ethyl]-N,N-dimethyl-1-dodecanaminium bromide
- N-[2-(Benzoyloxy)ethyl]-N,N-dimethyl-1-tetradecanaminium bromide
Uniqueness
N-[2-(Benzoyloxy)ethyl]-N,N-dimethylhexadecan-1-aminium bromide is unique due to its specific chain length and the presence of the benzoyloxy group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
102719-67-5 |
|---|---|
Formule moléculaire |
C27H48BrNO2 |
Poids moléculaire |
498.6 g/mol |
Nom IUPAC |
2-benzoyloxyethyl-hexadecyl-dimethylazanium;bromide |
InChI |
InChI=1S/C27H48NO2.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-28(2,3)24-25-30-27(29)26-21-18-17-19-22-26;/h17-19,21-22H,4-16,20,23-25H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
JYHZVSBNCYUEPV-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+](C)(C)CCOC(=O)C1=CC=CC=C1.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B14077477.png)
![(1E)-1-[1-(furan-2-yl)ethylidene]-2-(2-nitrophenyl)hydrazine](/img/structure/B14077496.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8aS,12aS,14bR)-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14077506.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-4,5-dimethoxy-2-methylbenzene](/img/structure/B14077517.png)
![4-Ethyl-7-[(5-thio-beta-D-xylopyranosyl)oxy]coumarin](/img/structure/B14077529.png)

![Benzene, 1-chloro-4-[[(4-methylphenyl)thio]methyl]-](/img/structure/B14077536.png)



![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-7-nitro-3,4-dihydro-2H-quinoline](/img/structure/B14077552.png)
